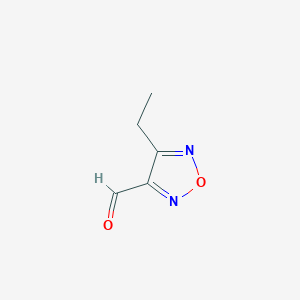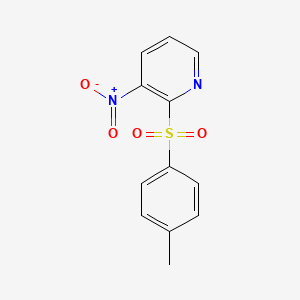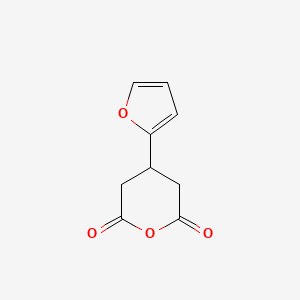
4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde is a heterocyclic organic compound featuring an oxadiazole ring substituted with an ethyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with an aldehyde, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid.
Reduction: 4-Ethyl-1,2,5-oxadiazole-3-methanol.
Substitution: Products depend on the nucleophile used, resulting in various substituted oxadiazole derivatives.
Applications De Recherche Scientifique
4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
Comparaison Avec Des Composés Similaires
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in the position of nitrogen atoms and substituents.
1,3,4-Oxadiazole derivatives: Another class of oxadiazoles with different nitrogen positioning.
Isoxazoles: Compounds with a similar five-membered ring structure but with an oxygen atom in a different position.
Uniqueness: 4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and an aldehyde functional group makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Propriétés
IUPAC Name |
4-ethyl-1,2,5-oxadiazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-2-4-5(3-8)7-9-6-4/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCTWIHJCAVYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NON=C1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxybenzyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2698070.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2698071.png)


![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2698078.png)


![Ethyl 4-{2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamido}benzoate](/img/structure/B2698082.png)
![4-{[4-(2-Bromoethoxy)phenyl]sulfonyl}morpholine](/img/structure/B2698084.png)

![(1R,5S)-tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B2698087.png)

![3-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2698091.png)
